molecular formula C9H9BrN2O B2643125 (R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one CAS No. 1821827-53-5

(R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one

Cat. No.: B2643125
CAS No.: 1821827-53-5
M. Wt: 241.088
InChI Key: KIVJGGNEHZDPNV-RXMQYKEDSA-N
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Description

®-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one is a heterocyclic compound featuring a quinoxaline core with a bromine atom at the 7th position, a methyl group at the 3rd position, and a dihydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the bromination of a quinoxaline derivative followed by reduction and methylation steps. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and reducing agents like sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

®-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can further modify the dihydro structure.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, ®-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of ®-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one are investigated for their potential to treat various diseases, including cancer and neurological disorders. The compound’s ability to modulate specific molecular pathways is of particular interest.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and electronic materials.

Mechanism of Action

The mechanism of action of ®-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the quinoxaline core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved often include signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    7-Bromoquinoxaline: Lacks the dihydro and methyl groups, resulting in different reactivity and biological activity.

    3-Methylquinoxaline: Lacks the bromine atom, affecting its chemical properties and applications.

    Dihydroquinoxaline: Lacks both the bromine and methyl groups, leading to distinct chemical behavior.

Uniqueness

®-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one is unique due to the combination of its bromine, methyl, and dihydroquinoxaline structure. This combination imparts specific reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(3R)-7-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVJGGNEHZDPNV-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NC2=C(N1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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